molecular formula C16H14N2O3S B2750509 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid CAS No. 1396966-01-0

3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid

Cat. No.: B2750509
CAS No.: 1396966-01-0
M. Wt: 314.36
InChI Key: VNGXKEANYZLWEY-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at the 2-position with a thiophene-2-carboxamido group and at the 3-position with an indole moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting indole-binding proteins or enzymes.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGXKEANYZLWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method involves coupling thiophene-2-carboxylic acid with a tryptophan derivative. Activation of the thiophene carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the α-amino group of 3-(1H-indol-3-yl)-2-aminopropanoic acid. A representative procedure from recent literature achieves 69% yield under the following conditions:

  • Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv), N-ethyl-N,N-diisopropylamine (DIPEA, 3.0 equiv)
  • Solvent System : Tetrahydrofuran (THF)/N,N-dimethylacetamide (DMA) (5:1 v/v)
  • Reaction Time : 20 hours at room temperature

Critical to success is the pre-activation of thiophene-2-carboxylic acid for 30 minutes before adding the tryptophan substrate. Post-reaction purification via silica chromatography (ethyl acetate/hexane gradient) isolates the product with >95% purity.

Mixed Anhydride Approach

Alternative activation using chloroformate reagents generates reactive mixed anhydrides. For instance, isobutyl chloroformate converts thiophene-2-carboxylic acid into its corresponding anhydride, which subsequently reacts with the tryptophan amine. While this method avoids carbodiimide side products, yields are generally lower (47–50% ) due to competing hydrolysis.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Tryptophan Derivatives

Immobilizing 3-(1H-indol-3-yl)-2-aminopropanoic acid on Wang resin via its C-terminal carboxyl group enables iterative coupling cycles. After anchoring, thiophene-2-carboxylic acid is introduced using EDC/HOBt in dichloromethane. Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product, though this method risks indole ring alkylation unless scavengers (e.g., triisopropylsilane) are included.

Microwave-Assisted Coupling

Accelerating reaction kinetics via microwave irradiation (100°C, 50 W, 30 minutes) improves yields to 78% while reducing epimerization. This approach is particularly effective when using bulky bases like 2,4,6-collidine to suppress racemization.

Enzymatic and Catalytic Asymmetric Methods

Lipase-Catalyzed Aminolysis

Pseudomonas fluorescens lipase catalyzes the regioselective aminolysis of thiophene-2-carboxylic acid methyl ester with tryptophan methyl ester. Key advantages include:

  • Stereocontrol : >99% enantiomeric excess (ee) for the (2R)-configured product
  • Solvent System : tert-Butyl methyl ether at 40°C
  • Yield : 62% after 48 hours

This green chemistry approach eliminates activating reagents but requires careful water activity control to prevent hydrolysis.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination couples bromothiophene derivatives with tryptophan-containing amines. A optimized protocol uses:

  • Catalyst : Pd2(dba)3 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2.0 equiv)
  • Solvent : 1,4-Dioxane at 100°C

Yields reach 71% , though indole N–H coordination to palladium necessitates protective groups like tert-butoxycarbonyl (Boc).

Protective Group Strategies

Indole N–H Protection

Boc protection of the indole nitrogen prevents undesired side reactions during coupling. Deprotection with TFA in dichloromethane (0°C → room temperature, 3.5 hours) followed by LiOH-mediated saponification (THF/MeOH/H2O, 2 hours) affords the free carboxylic acid.

Carboxylate Masking

Methyl or benzyl esters temporarily protect the propanoic acid moiety. Hydrogenolysis (H2/Pd-C) or alkaline hydrolysis (LiOH/THF-H2O) cleanly removes these groups post-coupling.

Analytical and Optimization Data

Comparative Yield Analysis

Method Conditions Yield Purity Citation
EDC/HOBt coupling THF/DMA, 20°C, 20h 69% 95%
Mixed anhydride Isobutyl chloroformate, −15°C 47% 89%
Microwave-assisted 100°C, 50 W, 30min 78% 97%
Enzymatic aminolysis P. fluorescens lipase, 40°C 62% 99%

Solvent Optimization Study

Reaction efficiency correlates with solvent polarity:

  • High Yield : DMA/THF (5:1, 69%)
  • Moderate Yield : DMF (58%)
  • Low Yield : Dichloromethane (32%)

Polar aprotic solvents stabilize the transition state during amide bond formation.

Challenges and Mitigation Strategies

Epimerization Control

The α-carbon’s chirality is prone to racemization under basic conditions. Mitigation approaches include:

  • Using HOBt/oxyma pure as racemization suppressants
  • Maintaining pH < 8.5 during coupling
  • Employing low-temperature (−15°C) mixed anhydride methods

Thiophene Ring Reactivity

Electrophilic aromatic substitution on thiophene can occur if strong acids (e.g., H2SO4) are present. Substituent-directed coupling (e.g., para to sulfur) minimizes byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using reagents like mCPBA or KMnO4.

    Reduction: Reduction reactions might target the amide bond, using agents like LiAlH4.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Findings Reference
Target Compound : 3-(1H-Indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid Thiophene-2-carboxamido, indole-3-yl ~348.38* Hypothesized enhanced metabolic stability due to thiophene; indole enables potential receptor interactions.
Cl-NQTrp : (2S)-2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid Chlorinated naphthoquinone ~423.82 Synthesized via one-step protocol; purity confirmed by 1H NMR and HPLC-MS. Used in protein interaction studies.
S 3304 : (R)-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid p-Tolylethynyl thiophene sulfonamide 464.56 Pharmacological interest as a sulfonamide derivative; structural rigidity from ethynyl group.
Compound 13l : (S)-2-(5-((3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) Difluorophenyl-pyrazole, thioxothiazolidinone ~498.52 High yield (83%); characterized by FT-IR and NMR. Thioxothiazolidinone may enhance enzyme inhibition.
Spiro-azaperoxide derivative : 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl) Spirocyclic azaperoxide fragment ~420.44* Demonstrated cytotoxic activity; peroxide group may contribute to redox-based mechanisms.
Compound 2 : (S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Mercapto-indenyl group ~410.47 Mercapto group enhances metal-binding capacity; dihydroindenyl provides hydrophobic interactions.
L-Tryptophan : (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid Native amino acid structure 204.23 Fundamental biochemical role in protein synthesis; reference for structural and functional comparisons.

Notes:

  • Molecular weights marked with * are estimated due to incomplete data in evidence.
  • The target compound’s thiophene-2-carboxamido group differentiates it from sulfonamide analogs (e.g., S 3304) and halogenated derivatives (e.g., Cl-NQTrp).

Key Comparisons:

Electronic and Steric Effects: The thiophene-2-carboxamido group in the target compound introduces sulfur-based electronegativity and planar geometry, contrasting with the sulfonamide in S 3304, which has stronger electron-withdrawing effects .

Biological Activity: The spiro-azaperoxide derivative demonstrated cytotoxic activity, suggesting that peroxide-containing indole analogs may exploit oxidative stress pathways . Compound 13l’s thioxothiazolidinone ring is associated with kinase inhibition, implying that the target compound’s thiophene-carboxamido group could be optimized for similar targets .

Synthetic Accessibility :

  • Cl-NQTrp and analogs were synthesized via one-step protocols with >80% yields, whereas the spiro-azaperoxide derivative required multi-step synthesis .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structure aligns with protease inhibitor scaffolds (e.g., indole-based HIV protease inhibitors), but empirical data are needed to confirm activity.
  • Comparative Toxicity: Sulfur-containing analogs (e.g., thiophene vs. thiazolidinone) may exhibit distinct metabolic profiles; further ADME studies are warranted.
  • Structural Optimization : Hybridizing the target compound with features from active analogs (e.g., spiro-azaperoxide’s cytotoxicity or S 3304’s sulfonamide) could yield enhanced bioactivity.

Biological Activity

3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a complex organic compound that integrates both indole and thiophene moieties, which are commonly associated with various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring connected to a thiophene derivative through a formamido linkage. This structural combination is believed to enhance its biological effectiveness compared to simpler analogs.

PropertyValue
IUPAC Name3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid
Molecular FormulaC16H14N2O3S
CAS Number1396966-01-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing indole and thiophene structures. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, K562, U937, and HL60. The cytotoxicity of this compound is hypothesized to be mediated through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects
In a recent study, the compound was tested against several tumor cell lines. The results indicated that it exhibits a remarkable cytotoxic effect that surpasses that of established chemotherapeutics like artemisinin by over 90 times in certain contexts . The study utilized MTT assays to determine cell viability post-treatment, revealing IC50 values that suggest potent antitumor activity.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with similar frameworks have been shown to possess antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents. Further investigations are required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibiting progression through the cell cycle phases, particularly G1 and S phases.
  • Antimicrobial Mechanisms : Disruption of microbial cell membranes or interference with metabolic pathways.

Safety and Toxicity

Preliminary safety assessments indicate that while the compound shows promise in therapeutic applications, it may also present risks such as skin and eye irritation upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from indole and thiophene derivatives. Key steps include:

  • Coupling of indole and thiophene moieties : Use peptide coupling agents like EDC/HOBt for amide bond formation between the indole-3-yl propanoic acid and thiophene-2-carboxylic acid derivatives .
  • Protection/deprotection strategies : Tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protect reactive sites during synthesis .
  • Optimization parameters : Temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., DMAP) influence yield and purity.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDC, HOBt, DMF, 0°C → RT65–75>95%
DeprotectionTFA/DCM (1:1), 2 hr85–90>98%

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the indole, thiophene, and amide linkages (e.g., indole NH at δ 10–12 ppm) .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELX software for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 385.1) .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound?

The compound’s stereocenter at the α-carbon (propanoic acid backbone) requires enantioselective methods:

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
  • Crystallization with chiral auxiliaries : Co-crystallize with L-proline derivatives to isolate enantiopure forms .

Q. How do structural modifications influence its biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Indole substitution : Electron-withdrawing groups (e.g., Br at position 5) enhance receptor binding affinity .
  • Thiophene vs. benzene rings : Thiophene improves metabolic stability compared to phenyl analogs .
  • Amide linker flexibility : Rigid spacers (e.g., proline derivatives) reduce off-target interactions .

Table 2 : Key SAR Findings

ModificationBiological ImpactReference
5-Br on indole2× higher IC50_{50} vs. cancer cells
Thiophene ring40% longer plasma half-life

Q. How can contradictions in crystallographic data (e.g., solvent disorder) be resolved?

Disordered solvent molecules in crystal lattices complicate refinement:

  • SQUEEZE algorithm (PLATON) : Remove solvent electron density contributions during data processing .
  • Comparative analysis : Contrast with analogs (e.g., toluene-4-sulfonamide derivatives) to identify conserved packing motifs .
  • Validation metrics : Ensure R-factor < 0.07 and Flack parameter near 0 for chiral centers .

Q. What methodologies are used to study its interaction with biological targets (e.g., receptors)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to human formyl-peptide receptors (FPR2) .
  • Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (PDB: 2UD) .
  • Fluorescence polarization assays : Quantify displacement of labeled ligands (e.g., FITC-fMLF) .

Q. How does this compound compare to structurally similar indole derivatives in cytotoxicity assays?

  • Core structure vs. substituents : The 3-(1H-indol-3-yl)propanoic acid backbone is critical for apoptosis induction, while thiophene enhances membrane permeability .
  • Cytotoxicity screening : Use MTT assays on HeLa cells; EC50_{50} values range from 10–50 µM depending on substitutions .

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